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Compound of Interest

Compound Name: alpha,3-Dimethylstyrene

Cat. No.: B1676602 Get Quote

Introduction
α,3-Dimethylstyrene, systematically named 1-methyl-3-(prop-1-en-2-yl)benzene, is an aromatic

hydrocarbon of significant interest in polymer chemistry and organic synthesis. Its unique

substitution pattern on the benzene ring influences its electronic properties and reactivity,

making a thorough understanding of its spectral characteristics crucial for researchers,

scientists, and drug development professionals. This guide provides an in-depth analysis of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for α,3-Dimethylstyrene. The interpretation of this data is grounded in fundamental

principles of spectroscopy and supported by comparative data from isomeric and structurally

related compounds.

The structural formula of α,3-Dimethylstyrene is presented below:

Caption: Molecular structure of α,3-Dimethylstyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of α,3-Dimethylstyrene are discussed below.

These predictions are based on established substituent effects on the chemical shifts of

aromatic and vinylic protons and carbons.

¹H NMR Spectroscopy
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The proton NMR spectrum of α,3-Dimethylstyrene is expected to show distinct signals for the

aromatic protons, the vinylic protons, and the methyl protons.

Experimental Protocol (Typical):

Dissolve approximately 5-10 mg of α,3-Dimethylstyrene in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2-7.0 Multiplet 4H
Aromatic protons (H-

2, H-4, H-5, H-6)

~5.4 Singlet 1H Vinylic proton (=CH₂)

~5.1 Singlet 1H Vinylic proton (=CH₂)

~2.3 Singlet 3H Ar-CH₃

~2.1 Singlet 3H =C-CH₃

Interpretation:

Aromatic Region (δ ~7.2-7.0 ppm): The four protons on the meta-substituted benzene ring

will exhibit a complex multiplet pattern due to spin-spin coupling. The exact chemical shifts

and coupling constants would require spectral simulation for precise assignment.

Vinylic Protons (δ ~5.4 and ~5.1 ppm): The two geminal vinylic protons of the isopropenyl

group are diastereotopic and are expected to appear as two distinct singlets. Their chemical
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shifts are influenced by the anisotropic effect of the benzene ring.

Methyl Protons (δ ~2.3 and ~2.1 ppm): The protons of the methyl group attached to the

aromatic ring (Ar-CH₃) are expected to resonate around 2.3 ppm as a singlet. The vinylic

methyl protons (=C-CH₃) will also appear as a singlet, slightly upfield around 2.1 ppm.

Caption: Predicted ¹H NMR assignments for α,3-Dimethylstyrene.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments

in the molecule.

Experimental Protocol (Typical):

Prepare a sample as described for ¹H NMR, with a higher concentration (20-50 mg) if

necessary.

Acquire a proton-decoupled ¹³C NMR spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Carbon Type Assignment

~143 Quaternary =C(CH₃)

~141 Quaternary Ar-C (ipso to isopropenyl)

~138 Quaternary Ar-C (ipso to methyl)

~128-125 CH Aromatic CH carbons

~113 CH₂ =CH₂

~22 CH₃ =C-CH₃

~21 CH₃ Ar-CH₃
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Interpretation:

Quaternary Carbons: Three quaternary carbon signals are expected: the vinylic carbon

attached to the methyl group, and the two aromatic carbons bearing the substituents.

Aromatic CH Carbons: The four aromatic CH carbons will appear in the typical downfield

region for aromatic carbons.

Vinylic Methylene Carbon: The =CH₂ carbon will be observed around 113 ppm.

Methyl Carbons: The two methyl carbons will have distinct signals in the upfield region of the

spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies.

Experimental Protocol (Typical):

Obtain a thin film of the neat liquid sample between two sodium chloride or potassium

bromide plates.

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range

of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3100-3000 Medium
Aromatic and Vinylic C-H

stretch

2980-2850 Medium
Aliphatic C-H stretch (from

CH₃)

~1630 Medium C=C stretch (vinylic)

~1600, 1480 Medium-Strong C=C stretch (aromatic ring)

~890 Strong =CH₂ out-of-plane bend

~780, ~700 Strong
C-H out-of-plane bend (meta-

disubstituted aromatic)

Interpretation:

The IR spectrum will be characterized by the presence of aromatic and vinylic C-H stretching

vibrations above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl groups will appear

just below 3000 cm⁻¹. The C=C stretching vibrations of the vinyl group and the aromatic ring

will be visible in the 1630-1480 cm⁻¹ region. A strong band around 890 cm⁻¹ is characteristic of

the out-of-plane bending of the geminal vinylic protons. The substitution pattern on the benzene

ring will be indicated by strong C-H out-of-plane bending bands in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol (Typical):

Introduce a small amount of the sample into the mass spectrometer, typically via a gas

chromatography (GC-MS) system for separation and introduction.

Ionize the sample using electron impact (EI) at 70 eV.

Analyze the resulting ions based on their mass-to-charge ratio (m/z).
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Predicted Mass Spectrum Data:

The molecular formula of α,3-Dimethylstyrene is C₁₀H₁₂ and its molecular weight is 132.20

g/mol .

m/z Proposed Fragment

132 [M]⁺ (Molecular Ion)

117 [M - CH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 132. The base

peak is likely to be at m/z 117, corresponding to the loss of a methyl radical from the

isopropenyl group to form a stable benzylic-type cation. Another significant fragment at m/z 91,

the tropylium ion, is a common feature in the mass spectra of alkylbenzenes. Mass spectral

data for the isomeric o,alpha-dimethylstyrene shows a top peak at m/z 117 and a second

highest at m/z 132, which supports this predicted fragmentation pattern[1].

[C₁₀H₁₂]⁺˙
m/z = 132

(Molecular Ion)

[C₉H₉]⁺
m/z = 117

(Loss of CH₃)

- CH₃•

[C₇H₇]⁺
m/z = 91

(Tropylium Ion)

- C₂H₂

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/81886
https://www.benchchem.com/product/b1676602?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Predicted major fragmentation pathway for α,3-Dimethylstyrene.

Conclusion
The spectroscopic data presented in this guide, while predicted, are based on well-established

principles and comparative analysis with related compounds. The expected ¹H NMR, ¹³C NMR,

IR, and MS data provide a comprehensive spectral fingerprint for α,3-Dimethylstyrene. This

information is invaluable for the identification and characterization of this compound in various

research and development settings. Experimental verification of this data is recommended for

definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676602?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

